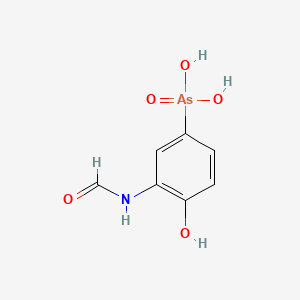

3-Formamido-4-hydroxyphenylarsonic acid

CAS No.: 60154-16-7

Cat. No.: VC18439857

Molecular Formula: C7H8AsNO5

Molecular Weight: 261.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60154-16-7 |

|---|---|

| Molecular Formula | C7H8AsNO5 |

| Molecular Weight | 261.06 g/mol |

| IUPAC Name | (3-formamido-4-hydroxyphenyl)arsonic acid |

| Standard InChI | InChI=1S/C7H8AsNO5/c10-4-9-6-3-5(8(12,13)14)1-2-7(6)11/h1-4,11H,(H,9,10)(H2,12,13,14) |

| Standard InChI Key | MRRBSAJNXHXCBL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[As](=O)(O)O)NC=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Formamido-4-hydroxyphenylarsonic acid belongs to the class of phenylarsonic acids, where the aromatic ring is functionalized at the 3- and 4-positions with formamido () and hydroxyl () groups, respectively. The arsonic acid group () at the 1-position completes its structure. The IUPAC name, (3-formamido-4-hydroxyphenyl)arsonic acid, reflects this substitution pattern .

Synonyms include:

Structural Analysis

The SMILES notation and InChIKey MRRBSAJNXHXCBL-UHFFFAOYSA-N provide precise descriptors for computational modeling. The molecule’s polarity is evident from its topological polar surface area (107 Ų) and hydrogen bonding capacity (4 donors, 5 acceptors), which influence its solubility and reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.066 g/mol |

| Boiling Point | 694.9°C at 760 mmHg |

| Flash Point | 374°C |

| LogP | -0.7696 |

| PSA | 106.86 Ų |

Synthesis and Manufacturing

Synthetic Routes

While explicit synthesis protocols for 3-formamido-4-hydroxyphenylarsonic acid are scarce in literature, analogous phenylarsonic acids are typically synthesized via the Bechamp reaction, involving the arsenation of phenol derivatives with arsenic acid () . For this compound, a plausible pathway involves:

-

Arsenation of 3-amino-4-hydroxyphenol to introduce the arsonic acid group.

-

Formylation of the amino group using formic acid or acetic-formic anhydride to yield the formamido substituent .

Industrial Production

Dayang Chem (Hangzhou) Co., Ltd., lists this compound among its catalog, indicating commercial availability for research and specialized applications . Scaling production requires stringent controls to mitigate arsenic exposure risks.

Physicochemical Properties

Solubility and Reactivity

The compound’s hydrophilic nature (LogP = -0.7696) predicts moderate solubility in polar solvents like water or ethanol. The arsonic acid group confers acidity, with predicted pKa values similar to 4-hydroxyphenylarsonic acid (pKa1 ≈ 3.89, pKa2 ≈ 8.37) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a structurally complex organoarsenic compound, it may serve as a precursor for antimicrobial agents or chelating drugs. Historical use of related compounds in syphilis treatment underscores the therapeutic potential of arsenic-containing molecules .

Environmental Remediation

Derivatives of phenylarsonic acids, such as 4-hydroxyphenylarsonic acid, are employed to synthesize CoFeO sorbents for wastewater treatment. These materials effectively remove aromatic organoarsenicals, hinting at analogous applications for 3-formamido-4-hydroxyphenylarsonic acid .

| Route of Exposure | Risk Level |

|---|---|

| Intravenous | High toxicity |

| Ingestion | Moderate toxicity |

| Inhalation (decomposition) | Severe toxicity |

Future Research Directions

-

Pharmacological Studies: Investigate antimicrobial efficacy and cytotoxicity profiles.

-

Environmental Impact: Assess biodegradation pathways and ecotoxicological effects.

-

Advanced Materials: Explore metal-organic frameworks (MOFs) incorporating this ligand for catalysis or sensing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume